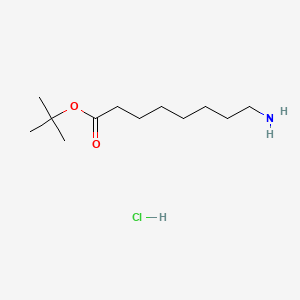![molecular formula C12H21NO4 B13472754 1-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B13472754.png)
1-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a cyclobutane ring. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid typically involves the reaction of 1-aminocyclobutylcarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like 1,4-dioxane and requires stirring for about 15 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are commonly used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine, while oxidation and reduction reactions produce various oxidized or reduced derivatives.
Applications De Recherche Scientifique
1-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid is used in several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 1-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during various chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylic acid: Similar structure with an additional hydroxyl group.
1-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylcyclobutane-1-carboxylic acid: Similar structure with different substitution on the cyclobutane ring.
1-{[(tert-butoxy)carbonyl]amino}cyclohexanecarboxylic acid: Similar protecting group but with a cyclohexane ring instead of cyclobutane.
Uniqueness
1-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid is unique due to its specific cyclobutane ring structure, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of certain peptides and other complex molecules where such properties are advantageous.
Propriétés
Formule moléculaire |
C12H21NO4 |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-10(2,3)17-9(16)13-12(8(14)15)7-6-11(12,4)5/h6-7H2,1-5H3,(H,13,16)(H,14,15) |
Clé InChI |
MTICWAQMELLTDX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC1(C(=O)O)NC(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-3-[(2-amino-3-carboxyphenyl)disulfanyl]benzoicacid](/img/structure/B13472688.png)
![[(Oxolan-3-yl)methyl]boronic acid](/img/structure/B13472690.png)



![[4-(Aminomethyl)-2-methoxyphenyl]methanol](/img/structure/B13472722.png)
![(4-Ethoxyfuro[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B13472725.png)



![(3aS,6aR)-octahydropyrrolo[3,4-c]pyrrol-1-one](/img/structure/B13472737.png)

